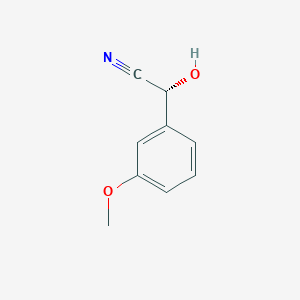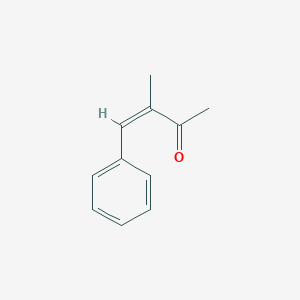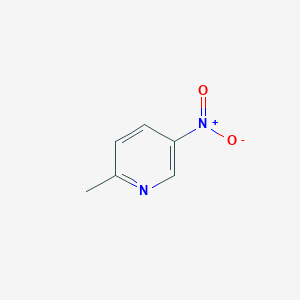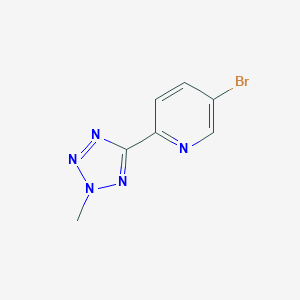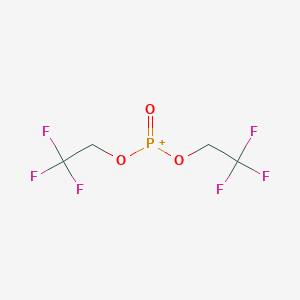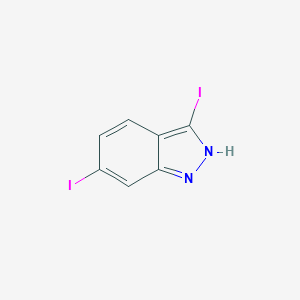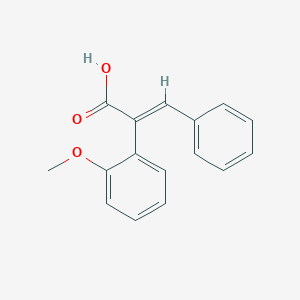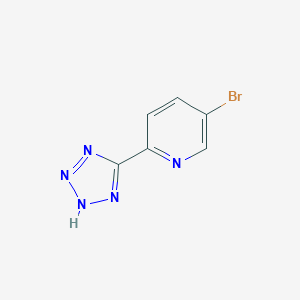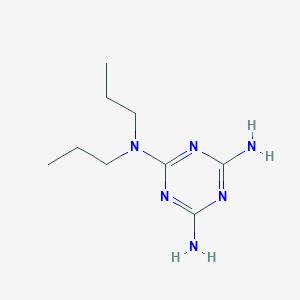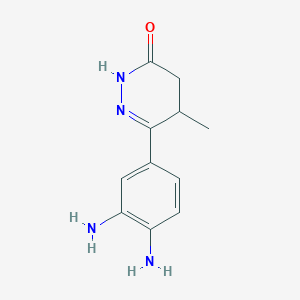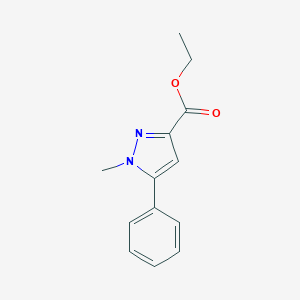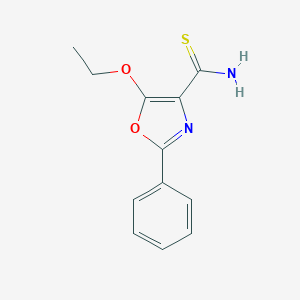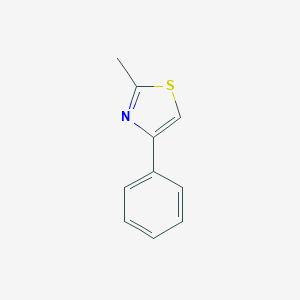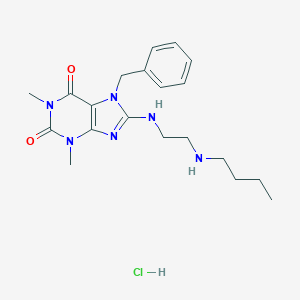
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is a synthetic derivative of theophylline, which is a naturally occurring compound found in tea leaves. Theophylline is known for its bronchodilator effects, making it a useful medication for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been synthesized and studied for its potential use as a bronchodilator and for its effects on other physiological processes.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is similar to that of theophylline. It works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP causes relaxation of smooth muscles in the airways, leading to bronchodilation. The compound also has effects on platelet aggregation and cardiac function, although the exact mechanism of these effects is not fully understood.
Efectos Bioquímicos Y Fisiológicos
In addition to its bronchodilator effects, 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been shown to have other biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which is important in the treatment of allergic reactions. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as asthma and 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride in lab experiments is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the mechanisms of bronchodilation and other physiological processes. However, one limitation is that the compound is not commonly used in clinical practice, so its relevance to human disease may be limited.
Direcciones Futuras
There are several future directions for research on 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride. One area of interest is its potential use in combination with other bronchodilators or anti-inflammatory agents for the treatment of respiratory conditions. Another area of interest is its effects on platelet aggregation and cardiac function, which may have implications for the treatment of cardiovascular disease. Finally, further research is needed to better understand the compound's effects on other physiological processes and its potential use in the treatment of other conditions.
Métodos De Síntesis
The synthesis of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride involves several steps. The first step is the reaction of theophylline with benzyl chloride to form 7-benzyltheophylline. This compound is then reacted with 2-n-butylaminoethyl chloride to form 7-benzyl-8-(2-n-butylaminoethyl)theophylline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Aplicaciones Científicas De Investigación
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been studied for its potential use as a bronchodilator, as well as for its effects on other physiological processes. One study found that the compound had a greater bronchodilator effect than theophylline alone in animal models of asthma. Other studies have investigated the compound's effects on smooth muscle relaxation, platelet aggregation, and cardiac function.
Propiedades
Número CAS |
130187-60-9 |
|---|---|
Nombre del producto |
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride |
Fórmula molecular |
C20H29ClN6O2 |
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
7-benzyl-8-[2-(butylamino)ethylamino]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-4-5-11-21-12-13-22-19-23-17-16(18(27)25(3)20(28)24(17)2)26(19)14-15-9-7-6-8-10-15;/h6-10,21H,4-5,11-14H2,1-3H3,(H,22,23);1H |
Clave InChI |
HQGQMQAPAZRMQW-UHFFFAOYSA-N |
SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
SMILES canónico |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Otros números CAS |
130187-60-9 |
Sinónimos |
7-benzyl-8-(2-butylaminoethylamino)-1,3-dimethyl-purine-2,6-dione hydr ochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



